molecular formula C11H14N4O2S B2862947 4-amino-5-(2-ethoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol CAS No. 871673-13-1

4-amino-5-(2-ethoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2862947
CAS No.: 871673-13-1
M. Wt: 266.32
InChI Key: HIBMYEXIYXAMAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-5-(2-ethoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(2-ethoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-amino-5-phenyl-2H-1,2,4-triazol-3(4H)-one with 2-ethoxy-4-formylphenyl-4-methoxybenzoate. This reaction is carried out under specific conditions to ensure the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(2-ethoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

4-amino-5-(2-ethoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-amino-5-(2-ethoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol include other 1,2,4-triazole derivatives, such as:

  • 4-amino-5-phenyl-2H-1,2,4-triazol-3(4H)-one
  • 2-ethoxy-4-formylphenyl-4-methoxybenzoate

Uniqueness

What sets this compound apart from similar compounds is its unique structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

4-amino-3-[(2-ethoxyphenoxy)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S/c1-2-16-8-5-3-4-6-9(8)17-7-10-13-14-11(18)15(10)12/h3-6H,2,7,12H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBMYEXIYXAMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC2=NNC(=S)N2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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